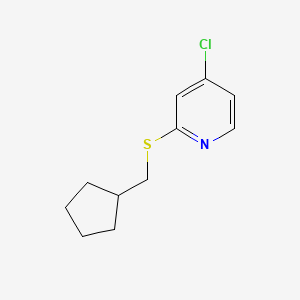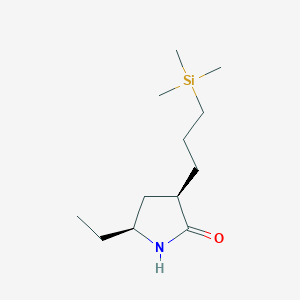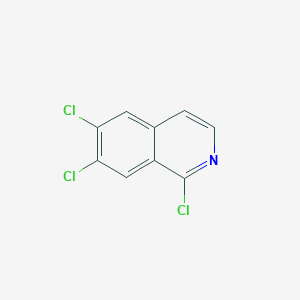
1-Methyl-2-phenyl-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a phenyl group attached to the second position of the indole ring and a nitrile group at the third position. It is known for its diverse applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals to produce a stable chromophore .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反応の分析
Types of Reactions: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted indole derivatives with various functional groups.
科学的研究の応用
1-Methyl-2-phenyl-1H-indole-3-carbonitrile has numerous applications in scientific research:
作用機序
The mechanism of action of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . Its nitrile group can participate in nucleophilic addition reactions, further modulating its activity.
類似化合物との比較
1-Methyl-2-phenylindole: Lacks the nitrile group, resulting in different chemical properties.
3-Methylindole:
Uniqueness: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile is unique due to its combination of a phenyl group, a nitrile group, and an indole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C16H12N2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
1-methyl-2-phenylindole-3-carbonitrile |
InChI |
InChI=1S/C16H12N2/c1-18-15-10-6-5-9-13(15)14(11-17)16(18)12-7-3-2-4-8-12/h2-10H,1H3 |
InChIキー |
LXPMDYFOLKIYAN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



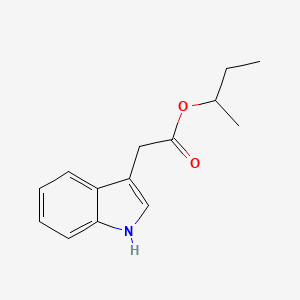
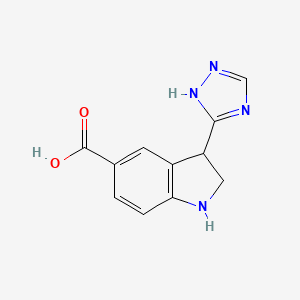
![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
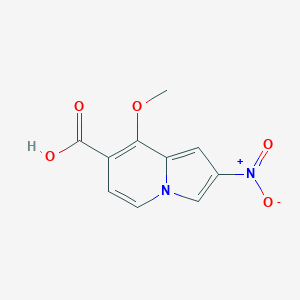
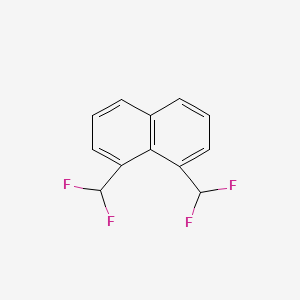
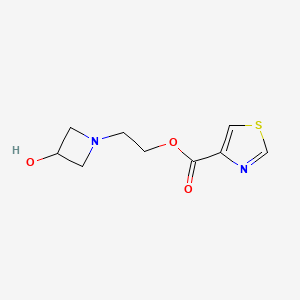
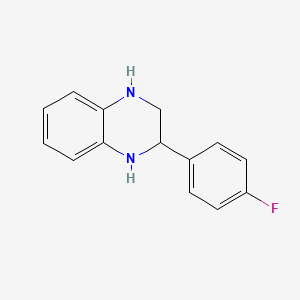
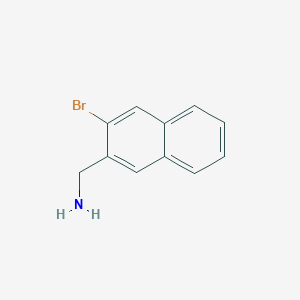
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
